5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
This compound belongs to the pyrrolo[3,4-d]isoxazole-dione class, characterized by a fused bicyclic core comprising a pyrrolidine ring and an isoxazole moiety. The methyl group at position 2 enhances steric stability, while the dihydro configuration introduces chirality, a critical factor in pharmacological interactions . Its molecular formula, C₂₃H₁₆ClN₂O₄, and calculated molecular weight of 434.84 g/mol suggest moderate polarity, aligning with compounds optimized for membrane permeability in drug design.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-3-(4-oxochromen-3-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O5/c1-23-17(14-10-28-15-5-3-2-4-13(15)18(14)25)16-19(29-23)21(27)24(20(16)26)12-8-6-11(22)7-9-12/h2-10,16-17,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXIMMFKYHJNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C(O1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=COC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[3,4-d]isoxazole-dione Family
Key structural variations among analogues include substituent modifications, which influence physicochemical properties and biological activity.
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in increases metabolic stability but reduces aqueous solubility.
- Aromatic Substitutents : Chromene (target compound) and thienyl () groups enhance π-π interactions with biological targets, while 4-ClPh improves lipophilicity for membrane penetration.
Crystallographic and Solid-State Properties
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